2-Fluoro-4-(methoxymethoxy)-benzoic acid
Description
2-Fluoro-4-(methoxymethoxy)-benzoic acid (C₉H₉FO₄) is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position and a methoxymethoxy (-OCH₂OCH₃) group at the 4-position of the aromatic ring. The methoxymethoxy group introduces steric bulk and moderate electron-donating effects, while the fluorine atom enhances acidity at the carboxylic acid group through electron withdrawal. Such compounds are critical intermediates in medicinal chemistry, particularly in synthesizing receptor-targeted therapeutics (e.g., retinoid-X-receptor antagonists) and bioactive esters .
Properties
IUPAC Name |
2-fluoro-4-(methoxymethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQYIEQPCBTKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methoxymethoxy)-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-Fluoro-4-hydroxybenzoic acid.
Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
2-Fluoro-4-(methoxymethoxy)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield 2-Fluoro-4-hydroxybenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-Fluoro-4-hydroxybenzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions:
- This compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various substitution and coupling reactions, making it valuable in the preparation of specialty chemicals and advanced materials.
Reagent in Organic Chemistry:
- In organic chemistry, 2-Fluoro-4-(methoxymethoxy)-benzoic acid acts as a reagent in several reactions, including electrophilic aromatic substitutions and nucleophilic additions. The presence of the fluorine atom enhances its reactivity, allowing it to participate effectively in these transformations.
Biological Research
Pharmaceutical Applications:
- Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate or active ingredient. Its interactions with biological targets, such as enzymes and receptors, are under investigation to assess its efficacy as a therapeutic agent .
Mechanism of Action:
- The compound's mechanism of action involves its ability to bind to specific molecular targets due to the presence of the fluorine atom, which can enhance binding affinity. The methoxymethoxy group also influences solubility and reactivity, affecting its biological activity.
Agricultural Applications
Herbicidal Properties:
- This compound has been identified as having herbicidal properties, making it useful in agricultural applications for controlling undesirable vegetation. It can be applied pre-emergently or post-emergently to crops such as rice, wheat, and barley .
Development of Herbicides:
- Research has shown that compounds with similar structures can effectively control broadleaf and grassy weeds. The incorporation of the methoxymethoxy group may enhance the selectivity and efficacy of herbicides derived from this compound .
Safety and Environmental Considerations
Toxicity Profile:
- Safety assessments indicate that this compound may cause skin irritation and serious eye damage upon contact. Thus, handling precautions are necessary when working with this compound in laboratory or industrial settings .
Environmental Impact:
- The environmental impact of using this compound in agriculture is under scrutiny, particularly concerning its persistence in soil and potential effects on non-target species. Research into its degradation pathways and ecological effects is essential for sustainable use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methoxymethoxy)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and methoxycarbonyl (-COOCH₃) groups significantly lower pKa values (stronger acids) compared to methoxymethoxy (-OCH₂OCH₃) due to greater electron withdrawal .
- Biological Relevance : Compounds with -CF₃ or -COOCH₃ substituents are prioritized in drug discovery for their metabolic stability and target affinity, whereas methoxymethoxy analogs may offer improved solubility .
Reactivity and Computational Analysis
- 4-Bromo-3-(methoxymethoxy)benzoic Acid : DFT studies (B3LYP/6-311++G(d,p)) reveal a HOMO-LUMO gap of 4.46 eV, indicating moderate electronic stability. Solvation models predict enhanced electrophilicity in polar solvents .
- 2-Fluoro-4-(methoxycarbonyl)benzoic Acid : X-ray crystallography confirms intermolecular hydrogen bonding (six interactions per molecule), stabilizing a layered crystal structure .
Biological Activity
2-Fluoro-4-(methoxymethoxy)-benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, interactions with biological targets, and applications in drug development.
Chemical Structure and Properties
The compound features a fluorine atom and a methoxymethoxy group, which influence its solubility and reactivity. The presence of these functional groups can enhance binding affinity to various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the methoxymethoxy group may affect its overall reactivity and solubility. These properties allow it to engage in various biochemical pathways, which can lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, potentially affecting cellular responses.
Biological Activity Data
Research indicates that this compound exhibits several biological activities:
Case Studies
-
Antiviral Research :
A study explored the antiviral properties of fluorinated compounds similar to this compound. Results indicated that fluorination could enhance antiviral activity against hepatitis E virus (HEV) and other RNA viruses by targeting host translation machinery . -
Enzyme Binding Studies :
Molecular docking studies have demonstrated that this compound binds effectively to cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent. The binding affinity was assessed using various computational methods, confirming its role as an inhibitor .
Research Findings
Recent findings highlight the importance of substituent positioning on the benzoic acid core in determining biological activity. Studies show that variations in the methoxymethoxy group significantly impact the compound's effectiveness against different biological targets.
Comparative Analysis
A comparison with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Biological Activity | Binding Affinity |
|---|---|---|
| This compound | Antiviral, anti-inflammatory | High |
| Methyl 2-fluorobenzoate | Moderate anti-inflammatory | Moderate |
| Methyl 4-fluorobenzoate | Low antiviral activity | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
